Hydroxyacetone

Descripción

Propiedades

IUPAC Name |

1-hydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSMFKSTNGKWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051590 | |

| Record name | Hydroxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma | |

| Record name | Acetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroxyacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 to 146.00 °C. @ 760.00 mm Hg | |

| Record name | Hydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol) | |

| Record name | Hydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroxyacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.079-1.085 (20°) | |

| Record name | Hydroxyacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.95 [mmHg] | |

| Record name | Acetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-09-6 | |

| Record name | Hydroxyacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I7YM0835W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-17 °C | |

| Record name | Hydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Hydroxyacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

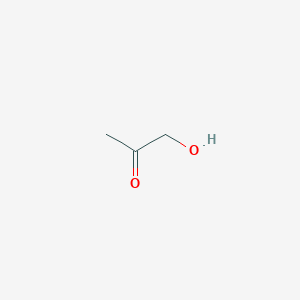

Hydroxyacetone, also known as acetol, is the simplest α-hydroxyketone, bearing the chemical formula C₃H₆O₂. It is structurally characterized by a primary alcohol group attached to an acetone (B3395972) framework. This technical guide offers a detailed examination of the chemical structure and bonding of this compound, encompassing its molecular geometry, spectroscopic characteristics, and the experimental and computational methodologies employed for their elucidation.

Molecular Identification and Structure

A thorough understanding of a molecule's properties begins with its fundamental identifiers and structural representations.

| Identifier | Value |

| IUPAC Name | 1-hydroxypropan-2-one |

| Molecular Formula | C₃H₆O₂ |

| Molecular Weight | 74.08 g/mol |

| SMILES | CC(=O)CO |

| InChI | InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 |

| InChIKey | XLSMFKSTNGKWQX-UHFFFAOYSA-N |

| CAS Number | 116-09-6 |

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through a combination of experimental techniques, including microwave spectroscopy and gas-phase electron diffraction, alongside computational chemistry. The most stable conformation of this compound features a planar structure stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

The following table summarizes the key bond lengths and angles for the most stable conformer of this compound, as determined by computational studies.

| Bond | Bond Length (Å) | Angle | Angle (°) | Dihedral Angle | Angle (°) |

| C1-C2 | 1.51 | O2-C2-C1 | 121.2 | O2-C2-C1-H1 | 180.0 |

| C2=O2 | 1.22 | C3-C2-C1 | 117.8 | O1-C1-C2-C3 | 0.0 |

| C2-C3 | 1.52 | O1-C1-H1 | 109.5 | H4-C3-C2-O2 | 60.0 |

| C1-O1 | 1.42 | C2-C1-H2 | 109.5 | H5-C3-C2-O2 | -60.0 |

| C1-H1 | 1.09 | H1-C1-H2 | 109.5 | H6-C3-C2-O2 | 180.0 |

| C1-H2 | 1.09 | C2-C3-H4 | 109.5 | ||

| C3-H4 | 1.09 | H4-C3-H5 | 109.5 | ||

| C3-H5 | 1.09 | H5-C3-H6 | 109.5 | ||

| O1-H3 | 0.97 | C1-O1-H3 | 108.0 |

Note: These values are representative and may exhibit slight variations depending on the specific computational method and basis set employed.

Conformational Analysis

This compound can adopt several conformations arising from rotation about the C1-C2 and C1-O1 single bonds. Computational analyses have identified four stable conformers. The relative energies of these conformers dictate their population distribution at a given temperature. The most stable conformer is notably stabilized by the presence of an intramolecular hydrogen bond.

Spectroscopic Properties and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the intricate details of molecular structure and bonding.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (intramolecularly H-bonded) | ~3400 | Strong, Broad |

| C-H stretch (sp³) | 2900-3000 | Medium |

| C=O stretch (ketone) | ~1715 | Strong |

| C-O stretch (alcohol) | ~1050 | Strong |

| O-H bend | ~1420 | Medium |

| C-H bend | 1350-1470 | Medium |

The broad nature of the O-H stretching band is a clear indication of hydrogen bonding, while the position of the C=O stretching frequency is characteristic of a ketone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable insights into the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (C3) | ~2.2 | Singlet | - |

| -CH₂- (C1) | ~4.3 | Singlet | - |

| -OH (O1) | Variable (typically 2-5) | Singlet (broad) | - |

The lack of splitting for the methyl and methylene (B1212753) proton signals indicates the absence of adjacent, non-equivalent protons. The chemical shift of the hydroxyl proton is variable and is influenced by factors such as concentration and the solvent used.

¹³C NMR (Carbon NMR)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | ~205 |

| -CH₂OH (C1) | ~75 |

| -CH₃ (C3) | ~26 |

The downfield chemical shift observed for C2 is characteristic of a carbonyl carbon within a ketone.

Experimental Protocols

The determination of the chemical structure and bonding of this compound is accomplished through a variety of experimental techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To acquire the infrared spectrum of liquid this compound for the identification of its functional groups.

Methodology:

-

Instrument Preparation: Verify that the FTIR spectrometer is powered on and has reached a stable operating temperature. Purge the sample compartment with a stream of dry nitrogen or air to minimize spectral interference from atmospheric water vapor and carbon dioxide.

-

Background Spectrum: Acquire a background spectrum using the empty sample holder (e.g., a clean salt plate or an empty ATR crystal). This spectrum will be subsequently subtracted from the sample spectrum.

-

Sample Preparation: For a liquid sample such as this compound, a small droplet can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, when using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is applied directly to the ATR crystal surface.

-

Sample Spectrum: The prepared sample is placed within the spectrometer's sample compartment, and the spectrum is acquired. To enhance the signal-to-noise ratio, multiple scans are typically co-added.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resultant spectrum is then analyzed to identify the characteristic absorption bands.

Hydroxyacetone (CAS 116-09-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetone (CAS 116-09-6), also known as acetol or 1-hydroxy-2-propanone, is the simplest primary alpha-hydroxy ketone.[1][2][3] This colorless, hygroscopic liquid possesses a characteristic sweet odor and is miscible with water, alcohol, and ether.[1][4] It serves as a versatile building block in organic synthesis and has applications in the cosmetic and food industries.[4][5] Furthermore, this compound is a metabolite in various biological pathways and has been the subject of toxicological studies, particularly concerning its effects on mitochondrial function and the cytoskeleton.[6][7][8] This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and biological significance of this compound, complete with detailed experimental protocols and pathway diagrams to support research and development activities.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 116-09-6 | [1][9] |

| Molecular Formula | C₃H₆O₂ | [1][9] |

| Molecular Weight | 74.08 g/mol | [1][9] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Peculiar, sweet, caramellic | [1][10] |

| Melting Point | -17 °C | [1][7] |

| Boiling Point | 145-146 °C at 760 mmHg | [1][7] |

| Density | 1.082 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 2.95 mmHg | [1] |

| Solubility | Miscible with water, alcohol, and ether | [4] |

| Refractive Index | 1.419-1.430 | [1] |

Table 2: Safety and Toxicity Data for this compound

| Parameter | Value | Reference(s) |

| Flash Point | 56 °C (closed cup) | [2][7] |

| Classification | Flammable liquid (Category 3) | [11] |

| Acute Toxicity (Oral, Rat LD50) | 2200 mg/kg | [6] |

| Acute Toxicity (Dermal, ATE) | 1100 mg/kg | [7] |

| Acute Toxicity (Inhalation, ATE) | 11 mg/l (4h) | [7] |

| Hazards | Harmful in contact with skin or if inhaled. Suspected of causing genetic defects. | [7][11] |

| Handling Precautions | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. | [7][11][12] |

Synthesis and Purification

This compound can be synthesized through several routes, with the most common being the dehydration of glycerol (B35011) and the substitution reaction of bromoacetone (B165879).

Synthesis of this compound from Glycerol

The commercial production of this compound often involves the catalytic dehydration of glycerol.[2] This process can be carried out in either the gas or liquid phase using various catalysts.

Experimental Protocol: Gas-Phase Dehydration of Glycerol

This protocol is based on the principles described for glycerol dehydration over a La₂CuO₄ catalyst.

-

Catalyst Preparation: Prepare the La₂CuO₄ catalyst as described in the literature.

-

Reaction Setup: The reaction is performed in a fixed-bed reactor. The catalyst is placed within the reactor, which is heated to the desired temperature (e.g., 260-280 °C).

-

Procedure:

-

A solution of 20 vol% glycerol in an inert gas (e.g., N₂) is passed through the heated catalyst bed.

-

The reaction is carried out under inert conditions.

-

The product stream is cooled and collected.

-

The product mixture is then analyzed (e.g., by gas chromatography) to determine the yield and selectivity of this compound.

-

-

Notes: The catalyst structure may be modified during the reaction, with partial reduction of Cu²⁺ to Cu¹⁺.

Laboratory-Scale Synthesis from Bromoacetone

On a laboratory scale, this compound can be synthesized from bromoacetone via a substitution reaction followed by hydrolysis.

Experimental Protocol: Synthesis from Bromoacetone

This protocol is a general representation of the synthesis of acetol (this compound) from bromoacetone.

-

Materials: Bromoacetone, potassium formate (B1220265), anhydrous methyl alcohol.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

A solution of potassium hydroxide (B78521) in anhydrous methyl alcohol is prepared in the reaction flask and cooled.

-

Purified ethyl formate is added, and the mixture is refluxed.

-

Bromoacetone is then added, and the mixture is refluxed for an extended period (e.g., 16 hours).

-

After the reaction, the mixture is cooled, and the precipitated potassium bromide is filtered off.

-

The filtrate is then subjected to fractional distillation to isolate the this compound.

-

-

Caution: Bromoacetone is a powerful irritant. The reaction should be performed in a well-ventilated fume hood.

Purification of this compound

Crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Purification by Distillation

-

Apparatus: A standard fractional distillation setup with a vacuum source.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently.

-

The fraction distilling at the appropriate temperature and pressure for this compound is collected. For instance, a fraction can be collected at 35–47°C/12 mm Hg, which upon refractionation yields purer this compound at 40–43°C/12 mm Hg.

-

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of both a hydroxyl and a carbonyl group.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[13][14]

Experimental Protocol: Mannich Reaction with this compound

This is a generalized protocol for an L-tryptophan-catalyzed Mannich reaction between this compound and a glyoxylate (B1226380) imine.

-

Reactants: this compound, a glyoxylate-derived imine, and L-tryptophan as a catalyst.

-

Solvent: A mixture of DMSO and 1-butanol (B46404) (e.g., 4:1 v/v) can be used.

-

Procedure:

-

Dissolve the imine and L-tryptophan in the solvent mixture in a reaction vessel.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature for the required duration.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques.

-

Aldol (B89426) Condensation

This compound can undergo aldol condensation, reacting with aldehydes or ketones in the presence of a base or acid catalyst.[15]

Experimental Protocol: Aldol Condensation with Benzaldehyde (B42025)

This protocol describes a base-catalyzed aldol condensation analogous to the reaction of acetone (B3395972) with benzaldehyde.

-

Reactants: this compound, benzaldehyde, sodium hydroxide, and ethanol (B145695).

-

Procedure:

-

In an Erlenmeyer flask, prepare a solution of sodium hydroxide in ethanol and water.

-

Add this compound to this solution, followed by the slow addition of benzaldehyde while stirring.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored for the formation of a precipitate.

-

After a set period (e.g., 30 minutes), the solid product is collected by vacuum filtration.

-

The product is washed with cold water and then with a small amount of chilled ethanol to remove impurities.

-

The resulting product can be further purified by recrystallization from ethanol.

-

Biological Significance and Signaling Pathways

This compound is not only a synthetic chemical but also a metabolite found in living organisms. It is an intermediate in the metabolism of the amino acids glycine, serine, and threonine.[7] It can also be formed from the metabolism of acetone and propylene (B89431) glycol.[7]

Metabolic Fate of this compound

In the body, this compound can be metabolized via two main routes. One pathway, primarily in the liver, leads to the formation of methylglyoxal. The other, an extrahepatic pathway, results in the formation of propylene glycol. Both of these metabolites are further oxidized to pyruvic acid, which then enters central metabolic pathways like the citric acid cycle.[7]

Maillard Reaction

This compound can participate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that contributes to the flavor and color of cooked foods.[4] The reaction is complex, involving multiple stages.

Toxicological Effects: Mitochondrial Dysfunction

Toxicological studies have identified mitochondria as a primary target of this compound. Exposure to this compound can lead to increased mitochondrial activity and the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, ultimately causing mitochondrial dysfunction.[8]

Experimental Protocol: Assessing Mitochondrial Activity

This protocol is based on methods used to study the effects of this compound on BEAS-2B cells.

-

Cell Culture: BEAS-2B cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01–10 mg/mL) for specific durations.

-

Mitochondrial Membrane Potential Assay:

-

After treatment, cells are incubated with a fluorescent dye that accumulates in active mitochondria (e.g., TMRM).

-

The fluorescence intensity is measured using a fluorescence microscope or plate reader to assess changes in mitochondrial membrane potential.

-

-

ROS Detection:

-

To measure superoxide, cells can be incubated with a probe like MitoSOX Red.

-

To measure hydrogen peroxide in the culture medium, an Amplex™ Red assay can be performed according to the manufacturer's instructions.

-

Toxicological Effects: Cytoskeleton Disruption

Another significant toxicological effect of this compound is the disruption of the actin cytoskeleton. Exposure can lead to the depolymerization of actin filaments, resulting in changes to cell morphology, including cell rounding and blebbing.

Experimental Protocol: Visualizing Actin Filaments

This protocol is adapted from studies on BEAS-2B cells.

-

Cell Culture and Treatment: BEAS-2B cells are grown on chamber slides and treated with this compound as described previously.

-

Staining:

-

Following treatment, cells are fixed with 4% paraformaldehyde.

-

The cells are then permeabilized and stained with fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 594), which specifically binds to F-actin.

-

Cell nuclei can be counterstained with a DNA dye like DAPI.

-

-

Imaging: The stained cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

Conclusion

This compound (CAS 116-09-6) is a chemical of significant interest due to its dual role as a versatile synthetic intermediate and a biologically active metabolite. Its physicochemical properties and safety profile are well-characterized, enabling its use in various applications. The synthetic routes from both glycerol and bromoacetone provide accessible means for its production. For researchers in drug development and toxicology, understanding its impact on cellular pathways, particularly mitochondrial function and cytoskeletal integrity, is crucial. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this multifaceted compound.

References

- 1. RU2323202C1 - Method for purifying phenol from this compound - Google Patents [patents.google.com]

- 2. Unraveling the Toxicological Effects of this compound - A Reaction Product in Electronic Cigarette Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the Toxicological Effects of this compound - A Reaction Product in Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A tipping point in dithis compound exposure: mitochondrial stress and metabolic reprogramming alter survival in rat cardiomyocytes H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1024128A1 - Process for the separation of hydroxy acetone from a phenol containing the same - Google Patents [patents.google.com]

- 8. Dithis compound exposure alters NAD(P)H, induces mitochondrial stress and autophagy in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Exogenous exposure to dithis compound mimics high fructose induced oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0245976A1 - Process for the isolation of dithis compound - Google Patents [patents.google.com]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Hydroxyacetone: A Technical Guide

Introduction

Hydroxyacetone (acetol), the simplest α-hydroxyketone, is a molecule of significant interest in atmospheric chemistry, biochemistry, and as a versatile building block in organic synthesis. A thorough understanding of its structural and electronic properties is paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (CH₃C(O)CH₂OH), both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically exhibits three main signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| CH₃ | ~2.17 | Singlet |

| CH₂ | ~4.26 | Singlet |

| OH | ~3.26 | Singlet (broad) |

Data sourced from multiple publicly available spectral databases.[1][2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct peaks, corresponding to the three carbon atoms in unique chemical environments: the carbonyl carbon, the carbon bearing the hydroxyl group, and the methyl carbon.[4][5]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O | ~208.2 |

| CH₂OH | ~68.7 |

| CH₃ | ~25.4 |

Data sourced from multiple publicly available spectral databases.[4][5]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a substance, providing a fingerprint that is unique to the molecule and its conformation. Both IR and Raman spectroscopy offer complementary information about the functional groups and overall structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in the most stable conformer influences the positions of these bands.[6][7]

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch | ~3522 | Strong |

| C-H stretch (CH₃, CH₂) | 2900-3000 | Medium-Strong |

| C=O stretch | ~1720 | Very Strong |

| C-O stretch | 1057, 1083 | Strong |

| O-H bend | ~1420 | Medium |

| C-H bend (CH₃, CH₂) | 1350-1450 | Medium |

Data compiled from vibrational analysis studies.[6][7]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=O stretch is also a prominent feature in the Raman spectrum.

Table 4: Key Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (CH₃, CH₂) | 2900-3000 |

| C=O stretch | ~1715 |

| C-O stretch | 1053, 1086.5 |

| C-C stretch | ~800-900 |

Data compiled from vibrational analysis studies.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound can be placed between two KBr or NaCl plates to form a thin film.

-

Solution: A dilute solution (1-5%) of this compound in a suitable IR-transparent solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: Liquid this compound can be placed in a glass capillary tube or a cuvette.[8] Aqueous solutions can also be readily analyzed.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to a monochromator and a detector.

-

An appropriate laser power and acquisition time are selected to obtain a good quality spectrum while avoiding sample degradation or fluorescence.

-

-

Data Processing: The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample handling to final data interpretation.

Caption: A flowchart of the spectroscopic analysis process.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0006961) [hmdb.ca]

- 3. This compound(116-09-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(116-09-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dcls.dicp.ac.cn [dcls.dicp.ac.cn]

- 7. Vibrational analysis of this compound FULIR [fulir.irb.hr]

- 8. plus.ac.at [plus.ac.at]

The Unassuming Core: A Technical Guide to the Simplest α-Hydroxy Ketone

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic chemistry, the α-hydroxy ketones, or acyloins, represent a crucial class of bifunctional molecules. Their unique arrangement of a hydroxyl group on the carbon atom adjacent to a ketone carbonyl group imparts a rich and versatile reactivity profile. This guide delves into the fundamental core of this class, exploring the structure, properties, and reactivity of the simplest α-hydroxy ketone: hydroxyacetone .

Defining the Core Structure: this compound

The simplest α-hydroxy ketone is 1-hydroxypropan-2-one, more commonly known as this compound or acetol.[1] Its structure consists of a three-carbon chain with a ketone functional group on the second carbon and a primary alcohol on the first.[1][2] This seemingly simple arrangement is the foundation for the complex chemistry exhibited by larger and more substituted α-hydroxy ketones.

The general structure of an α-hydroxy ketone is characterized by a hydroxyl group on the alpha-carbon relative to the carbonyl group.[3][4] this compound, with the chemical formula CH₃C(O)CH₂OH, is the most fundamental representation of this motif.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral properties is paramount for its application in research and synthesis. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | [1] |

| Molar Mass | 74.079 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet | [1][5] |

| Density | 1.059 g/cm³ | [1] |

| Melting Point | -17 °C (256 K) | [1] |

| Boiling Point | 145–146 °C (418–419 K) | [1] |

| Vapor Pressure | 7.5 hPa at 20 °C | [1] |

| Refractive Index (n_D) | 1.415 | [1] |

| Flash Point | 56 °C (closed cup) | [1] |

| Solubility in Water | Miscible |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | CDCl₃ | 2.17 ppm (s, 3H, CH₃), 3.26 ppm (br s, 1H, OH), 4.25 ppm (s, 2H, CH₂) | [2][6][7] |

| ¹³C NMR | CDCl₃ | 25.36 ppm (CH₃), 68.65 ppm (CH₂OH), 208.23 ppm (C=O) | [2] |

| Infrared (IR) | Neat | Key peaks indicative of C=O and O-H stretching | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of protocol often depending on the desired scale and available starting materials.

Commercial Production: Dehydration of Glycerol

The primary industrial method for producing this compound is the dehydration of glycerol.[1] This process is typically carried out at elevated temperatures in the presence of a catalyst.

Experimental Protocol:

-

Catalyst Preparation: A supported catalyst, often containing copper, chromium, aluminum, and zinc oxides on a carrier like alumina (B75360) or zeolite, is prepared via impregnation.

-

Reaction Setup: Glycerol is mixed with an organic solvent and the prepared catalyst in a suitable reactor.

-

Reaction Conditions: The mixture is heated to a temperature range of 170-220 °C and allowed to react for a minimum of two hours.

-

Workup and Purification: After the reaction, the mixture is filtered to remove the solid catalyst. The resulting filtrate is then subjected to rectification (distillation) to isolate pure this compound.

Laboratory-Scale Synthesis: From Bromoacetone

A common laboratory-scale synthesis involves the substitution reaction of bromoacetone.[1][8]

Experimental Protocol:

-

Formation of the Ester: Bromoacetone is reacted with sodium formate (B1220265) to produce the corresponding ester.

-

Hydrolysis: The formed ester is then hydrolyzed using methanol (B129727) to yield this compound.

-

Purification: The final product is purified through distillation.

Key Reactivity: The α-Ketol Rearrangement

A hallmark reaction of α-hydroxy ketones is the α-ketol, or acyloin, rearrangement. This isomerization involves the 1,2-migration of an alkyl or aryl group and can be induced by acid, base, or heat.[9][10] The rearrangement is reversible, with the equilibrium favoring the more thermodynamically stable α-hydroxy carbonyl compound.

Signaling Pathway Diagram: Acid-Catalyzed α-Ketol Rearrangement

The following diagram illustrates the mechanism of the acid-catalyzed α-ketol rearrangement.

Logical Workflow: Synthesis and Characterization

The logical flow for the synthesis and subsequent characterization of this compound is a standard procedure in chemical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H6O2 | CID 8299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. scent.vn [scent.vn]

- 6. This compound(116-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0006961) [hmdb.ca]

- 8. This compound | 116-09-6 [chemicalbook.com]

- 9. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

The Role of Hydroxyacetone as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetone (acetol), the simplest α-hydroxyketone, is a physiologically significant human metabolite positioned at the crossroads of several key metabolic pathways. Arising from both endogenous and exogenous sources, its metabolism is intricately linked to glycolysis, ketogenesis, and amino acid catabolism. Under normal physiological conditions, this compound is maintained at low concentrations. However, in pathological states such as diabetic ketoacidosis, its levels can rise significantly, contributing to the formation of cytotoxic advanced glycation end products (AGEs). This guide provides a comprehensive overview of the metabolic pathways involving this compound, its physiological and pathological relevance, quantitative data on its presence in biological fluids, and detailed experimental protocols for its analysis.

Biochemical Pathways of this compound Metabolism

This compound is a three-carbon metabolite involved in several central metabolic routes. Its primary pathways of formation and degradation are centered around carbohydrate and amino acid metabolism.

Formation of this compound

This compound is produced in the human body through multiple pathways:

-

From Glycolytic Intermediates: The primary endogenous source of this compound is the glycolytic intermediate, dithis compound phosphate (B84403) (DHAP). Through the action of methylglyoxal (B44143) synthase, DHAP can be converted to methylglyoxal, which can then be reduced to this compound.[1] Although the direct enzymatic conversion of DHAP to this compound in humans is less characterized, it is a recognized metabolic step.

-

From Acetone (B3395972) Metabolism: During ketotic states, such as diabetic ketoacidosis or prolonged fasting, the ketone body acetoacetate (B1235776) undergoes spontaneous decarboxylation to form acetone.[2] Cytochrome P450 enzymes, particularly CYP2E1, can then hydroxylate acetone to produce this compound.[1]

-

From Amino Acid Catabolism: this compound is an intermediate in the metabolism of the amino acids glycine, serine, and threonine.[1][3]

-

From Propylene (B89431) Glycol: The metabolism of propylene glycol, a common food and pharmaceutical additive, can also lead to the formation of this compound.[1]

Catabolism of this compound

Once formed, this compound can be metabolized through two main routes:

-

Conversion to Pyruvate: this compound can be oxidized to methylglyoxal, which is then converted to D-lactate by the glyoxalase system and subsequently to pyruvate.[4] Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis.

-

Reduction to Propylene Glycol: An alternative, extrahepatic pathway involves the reduction of this compound to propylene glycol.[4]

The following diagram illustrates the central metabolic pathways involving this compound.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Blood acetone concentration in "normal people" and in exposed workers 16 h after the end of the workshift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketonuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Acetol: A Technical Chronicle of its Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical evolution of Acetol (hydroxyacetone) synthesis. This document provides an in-depth analysis of various synthetic methodologies, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Acetol (1-hydroxy-2-propanone), a versatile α-hydroxyketone, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of commercially valuable chemicals, including polyols and acrolein. Its unique bifunctional nature, possessing both a hydroxyl and a carbonyl group, renders it highly reactive and useful in diverse applications, from the production of dyes to its use as a skin tanning agent. This whitepaper traces the historical journey of Acetol synthesis, from its initial laboratory-scale preparations to modern, industrially viable processes, with a focus on the underlying chemistry and process optimization.

From Bromoacetone (B165879) to Biomass: A Historical Overview of Synthetic Routes

The first successful synthesis of Acetol was achieved through the reaction of bromoacetone with sodium or potassium formate (B1220265) or acetate, followed by the hydrolysis of the resulting ester.[1] This classical method, while effective for laboratory-scale synthesis, paved the way for the exploration of more economical and scalable routes.

Subsequent research led to the development of several alternative synthetic pathways, including:

-

Dehydrogenation of Propylene (B89431) Glycol and Glycerol (B35011): This method involves the catalytic dehydrogenation of propylene glycol or glycerol at elevated temperatures (200–300°C), yielding Acetol.[1]

-

Direct Oxidation of Acetone (B3395972): The direct oxidation of acetone using reagents like Baeyer-Villiger's acetone-peroxide reagent can produce Acetol, although often accompanied by byproducts such as pyruvic acid.[1]

-

From Sugars and Sugar Alcohols: Methods have been developed to produce Acetol from C6 sugars like sorbitol through processes such as hydrogenolysis.[1]

With the rise of the biodiesel industry, a significant surplus of glycerol, a primary byproduct, has driven extensive research into its valorization. The catalytic dehydration of glycerol has emerged as a highly promising and economically viable route for the industrial production of Acetol.[2]

Quantitative Analysis of Key Synthesis Methods

The efficiency of various Acetol synthesis methods can be compared through key performance indicators such as conversion, selectivity, and yield. The following tables summarize the quantitative data from notable studies.

Table 1: Synthesis of Acetol from Glycerol Dehydration

| Catalyst | Reaction Phase | Temperature (°C) | Pressure | Glycerol Conversion (%) | Acetol Selectivity (%) | Acetol Yield (%) | Reference |

| CuAl (surfactant-assisted coprecipitation) | Gas | 227 | Atmospheric | >40 | >90 | 46.26 (mg/g glycerol) | [3] |

| CuAl (polymeric precursor) | Liquid | 227 | 34 bar | Not specified | ~63 | Not specified | [3] |

| WOx/Al2O3-ZrO2 | Gas | 315 | Not specified | 99 | 74 | Not specified | [4] |

| Copper-chromite | Liquid (Reactive Distillation) | 180-240 | Atmospheric | 100 | >90 | ~80 (distilled product) | [5] |

| 12C4-Cu/SiO2 | Gas | 270 | Not specified | High | Not specified | 94.3 | [6] |

Table 2: Other Notable Synthesis Methods for Acetol

| Starting Material | Method | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| Bromoacetone & Potassium Formate | Esterification & Hydrolysis | None | 95-97 (reflux) | Atmospheric | 54-58 | [1] |

| Sorbitol | Hydrogenolysis | Copper chromite | 290 | 0.3 bar | 25 | [1] |

Detailed Experimental Protocols

For the benefit of researchers, detailed experimental protocols for key synthesis methods are provided below.

Classical Synthesis from Bromoacetone and Potassium Formate

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Potassium hydroxide (B78521) (purified with alcohol)

-

Anhydrous methyl alcohol

-

Purified ethyl formate

-

Bromoacetone

-

Anhydrous calcium chloride

-

Anhydrous sodium carbonate

Procedure:

-

A solution of 210 g of potassium hydroxide in 1.5 L of anhydrous methyl alcohol is prepared in a 3-L round-bottomed flask equipped with a reflux condenser.

-

The solution is cooled to below 50°C, and 300 g of purified ethyl formate is added. The mixture is refluxed for two hours.

-

410 g (3 moles) of bromoacetone is then added, and the mixture is refluxed for sixteen hours on a water bath at 95–97°C.

-

After the reaction, the solution is cooled to 0°C in an ice-salt bath. The precipitated potassium bromide is filtered off.

-

The filtrate is fractionally distilled. The main fraction, distilling at 35–47°/12 mm, is collected.

-

This fraction is then refractionated, and the portion boiling at 40–43°/12 mm is collected as pure Acetol. The yield is typically 120–130 g (54–58% of the theoretical amount).

Representative Protocol for Gas-Phase Dehydration of Glycerol

This protocol is a generalized representation based on common practices in the literature.[3][4]

Apparatus:

-

Fixed-bed reactor system

-

Syringe pump for liquid feed

-

Mass flow controllers for carrier gas (e.g., N2 or H2)

-

Temperature controller

-

Condenser and collection system

Procedure:

-

A packed bed of the chosen catalyst (e.g., CuAl oxide) is prepared in the fixed-bed reactor.

-

The catalyst is typically pre-treated in situ, for example, by reduction in a stream of hydrogen at an elevated temperature.

-

An aqueous solution of glycerol (e.g., 10-20 wt%) is fed into an evaporator section of the reactor system using a syringe pump.

-

A carrier gas is introduced to transport the vaporized glycerol-water mixture through the heated catalyst bed.

-

The reaction is carried out at a specific temperature (e.g., 227°C) and pressure (e.g., atmospheric).

-

The reactor effluent is passed through a condenser to collect the liquid products.

-

The collected liquid is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of glycerol and the selectivity to Acetol and other products.

Mechanistic Insights and Visualizations

The reaction mechanism for the dehydration of glycerol to Acetol is complex and can proceed through different pathways depending on the catalyst and reaction conditions.

Glycerol Dehydration to Acetol: A Proposed Reaction Pathway

The dehydration of glycerol can be catalyzed by both Brønsted and Lewis acid sites on the catalyst surface. One proposed mechanism involves the initial adsorption of glycerol onto the catalyst surface, followed by the elimination of a water molecule to form an enol intermediate, which then tautomerizes to the more stable keto form, Acetol.

Caption: Proposed reaction pathway for the dehydration of glycerol to Acetol.

Experimental Workflow for Classical Acetol Synthesis

The classical synthesis of Acetol from bromoacetone involves a two-step process of esterification followed by hydrolysis, with an integrated purification step.

Caption: Experimental workflow for the synthesis and purification of Acetol.

Conclusion

The synthesis of Acetol has evolved significantly from its early beginnings. The modern emphasis on sustainable chemistry and the utilization of renewable feedstocks has positioned the catalytic dehydration of glycerol as a cornerstone for the industrial production of Acetol. This technical guide provides a comprehensive overview of the historical and current state of Acetol synthesis, offering valuable data and protocols for professionals in the chemical and pharmaceutical industries. Further research and development in catalyst design and process optimization will undoubtedly continue to enhance the efficiency and sustainability of Acetol production.

References

Thermochemical properties of 1-hydroxy-2-propanone

An In-depth Technical Guide to the Thermochemical Properties of 1-Hydroxy-2-propanone

Introduction

1-Hydroxy-2-propanone (CAS RN: 116-09-6), commonly known as hydroxyacetone or acetol, is the simplest α-hydroxyketone.[1] Its chemical formula is CH₃C(O)CH₂OH.[2] This colorless, distillable liquid consists of a primary alcohol substituent on an acetone (B3395972) core.[1] 1-Hydroxy-2-propanone is a compound of significant interest in various scientific fields, including atmospheric chemistry, food science (as a product of the Maillard reaction), and industrial synthesis.[1][3] A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and computational modeling in these applications.

This technical guide provides a comprehensive overview of the core thermochemical properties of 1-hydroxy-2-propanone, details the experimental protocols used for their determination, and illustrates key experimental and chemical workflows. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise and reliable data for their work.

Thermochemical and Physicochemical Properties

The thermochemical and related physicochemical data for 1-hydroxy-2-propanone are summarized below. Data has been aggregated from various sources, including the National Institute of Standards and Technology (NIST) and the Argonne National Laboratory Active Thermochemical Tables (ATcT).

Table 1: General Physicochemical Properties

| Property | Value | Units | Source(s) |

| Molecular Formula | C₃H₆O₂ | - | [2][4] |

| Molar Mass | 74.079 | g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | - | [1][5] |

| Density | 1.082 | g/mL at 25 °C | [5] |

| Boiling Point | 145-146 | °C | [1][5] |

| Melting Point | -17 | °C | [1][5] |

| Vapor Pressure | 9.01 | hPa at 25 °C | [5] |

| Refractive Index | 1.425 | n20/D | [5] |

| Flash Point | 56 | °C (closed cup) | [1] |

Table 2: Enthalpy and Gibbs Free Energy Data

| Property | Value | Units | Conditions | Source(s) |

| Enthalpy of Formation (gas, syn-syn conformer) | -360.59 ± 0.58 | kJ·mol⁻¹ | 298.15 K | [2] |

| Enthalpy of Formation (gas, gauche-anti conformer) | -357.63 ± 0.65 | kJ·mol⁻¹ | 298.15 K | [6] |

| Enthalpy of Formation (gas) | -370.06 | kJ·mol⁻¹ | Standard | [7] |

| Standard Gibbs Free Energy of Formation | -291.36 | kJ·mol⁻¹ | Standard | [7] |

| Enthalpy of Vaporization | 42 ± 3 | kJ·mol⁻¹ | 326 K | [8] |

| Enthalpy of Fusion | 9.21 | kJ·mol⁻¹ | Standard | [7] |

Table 3: Heat Capacity and Critical Properties

| Property | Value | Units | Conditions | Source(s) |

| Ideal Gas Heat Capacity (Cp,gas) | 110.78 | J·mol⁻¹·K⁻¹ | 414.09 K | [7] |

| Critical Temperature | 589.06 | K | - | [7] |

| Critical Pressure | 5478.85 | kPa | - | [7] |

| Critical Volume | 0.23 | m³·kmol⁻¹ | - | [7] |

Experimental Protocols

The determination of thermochemical properties relies on precise experimental techniques. Calorimetry is a primary method for measuring heat changes associated with chemical reactions and physical transitions.[9]

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance.[10][11] From this value, the standard enthalpy of formation can be derived. The process occurs at a constant volume.[10]

Methodology:

-

Sample Preparation: A precise mass of 1-hydroxy-2-propanone is placed in a sample holder, typically a crucible. A fuse wire is positioned to be in contact with the sample.

-

Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel container known as the "bomb".[9] The bomb is then sealed and filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

-

Immersion and Equilibration: The sealed bomb is submerged in a known volume of water within an insulated container (the calorimeter).[12] The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[9] The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water is continuously monitored and recorded until it reaches a maximum value (T_final) and begins to cool.

-

Calculation: The heat released by the reaction (q_rxn) is calculated using the total heat capacity of the calorimeter (C_cal) and the measured temperature change (ΔT = T_final - T_initial). The calorimeter's heat capacity is determined beforehand by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9] The enthalpy of combustion is then calculated on a molar basis.

Caption: A schematic workflow for determining the enthalpy of combustion using a bomb calorimeter.

Determination of Phase Transition Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is highly effective for determining melting points, glass transitions, and enthalpies of fusion.[10]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of 1-hydroxy-2-propanone (typically 1-10 mg) is hermetically sealed in a sample pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating the sample at a constant rate (e.g., 10 °C/min).

-

Thermal Scan: As the instrument heats the sample and reference, it maintains them at nearly the same temperature. The power input required to do this is measured.

-

Data Acquisition: When the sample undergoes a thermal transition, such as melting, it requires more energy than the reference to maintain the same temperature increase. This difference in heat flow is detected and recorded.

-

Data Analysis: The output is a DSC curve plotting heat flow versus temperature. An endothermic event like melting appears as a peak. The onset temperature of the peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔH_fus).

Caption: A generalized workflow for the analysis of a substance using Differential Scanning Calorimetry.

Key Chemical Pathways

1-Hydroxy-2-propanone is an intermediate in several important chemical processes. A key industrial synthesis route involves the dehydration of glycerol (B35011), a byproduct of biodiesel production.[1]

The reaction typically proceeds via a catalyzed pathway to form an enol intermediate, which then tautomerizes to the more stable keto form, 1-hydroxy-2-propanone.

Caption: Reaction pathway showing the dehydration of glycerol to form 1-hydroxy-2-propanone.

Conclusion

This guide has provided a detailed summary of the essential thermochemical properties of 1-hydroxy-2-propanone, drawing from established scientific databases. The tabulated data for enthalpy, entropy, heat capacity, and phase transitions serve as a critical resource for researchers and engineers. Furthermore, the outlined experimental protocols for bomb calorimetry and Differential Scanning Calorimetry offer insight into the rigorous methods required to obtain this data. The visualization of key workflows and chemical pathways aids in conceptualizing both the measurement processes and the chemical behavior of this important α-hydroxyketone. These foundational data are indispensable for the accurate modeling and optimization of chemical systems involving 1-hydroxy-2-propanone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atct.anl.gov [atct.anl.gov]

- 3. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Propanone, 1-hydroxy- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. atct.anl.gov [atct.anl.gov]

- 7. 2-Propanone, 1-Hydroxy-: Physical Properties | PDF | Enthalpy | Gases [scribd.com]

- 8. 2-Propanone, 1-hydroxy- [webbook.nist.gov]

- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. monash.edu [monash.edu]

Conformational Landscape of Hydroxyacetone in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetone (CH₃C(O)CH₂OH), the simplest α-hydroxyketone, serves as a crucial model system for understanding the intricate conformational preferences that govern the structures of more complex biomolecules, such as sugars.[1] Its structure, featuring both a carbonyl and a hydroxyl group, allows for the formation of intramolecular hydrogen bonds, which significantly influence its three-dimensional geometry in the gas phase.[2][3][4] This technical guide provides an in-depth analysis of the conformational landscape of this compound in the gas phase, summarizing key experimental and computational findings. We present quantitative data in structured tables, detail the experimental and computational protocols employed in seminal studies, and provide visualizations of the conformational relationships and analytical workflows.

Conformational Analysis: The Dominance of the Intramolecularly Hydrogen-Bonded Structure

Experimental and theoretical studies have unequivocally demonstrated that the most stable conformer of this compound in the gas phase is a planar (C_s symmetry) cis-cis form.[2][4][5] This stability is attributed to a significant intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen, which forms a five-membered ring.[2][4] This hydrogen-bonded structure has been confirmed through a combination of microwave spectroscopy, gas-phase infrared spectroscopy, and high-level ab initio and density functional theory (DFT) calculations.[2][4][5]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from experimental and computational studies on the most stable conformer of this compound.

Table 1: Rotational Constants and Dipole Moments from Microwave Spectroscopy

| Parameter | Value | Reference |

| Rotational Constants (MHz) | ||

| A | 10069.410 ± 0.057 | [5] |

| B | 3810.412 ± 0.008 | [5] |

| C | 2864.883 ± 0.004 | [5] |

| Dipole Moment Components (D) | ||

| µ_a | 0.907 ± 0.020 | [6] |

| µ_b | 0.76 ± 0.05 | [6] |

| Total Dipole Moment (D) | ||

| µ_total | 1.18 ± 0.05 | [6] |

Table 2: Calculated Barrier to Internal Rotation of the Methyl Group

| Method | Barrier Height (cal/mol) | Reference |

| Microwave Spectroscopy | 193 ± 10 | [5] |

| Microwave Spectroscopy | 1488 ± 30 | [6] |

Note: The significant difference in the reported barrier heights from different microwave spectroscopy studies may be due to different models used for analysis.

Table 3: Selected Vibrational Frequencies of the Most Stable Conformer

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |

| O-H stretch | ~3450 | - | [2] |

| C=O stretch | ~1730 | - | [2] |

Experimental and Computational Protocols

The determination of the conformational properties of this compound in the gas phase relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocols

Microwave Spectroscopy:

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometry.

-

Sample Preparation: this compound is a liquid at room temperature. For gas-phase studies, a sample is typically introduced into the spectrometer's sample cell, and the pressure is maintained at a low level (a few millitorr) to ensure that the molecules are isolated and their rotational motion is not significantly perturbed by collisions.

-

Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a Gunn diode or a backward-wave oscillator), a sample cell (a long metallic waveguide), and a detector. The frequency of the microwave radiation is swept, and the absorption of radiation by the sample is detected.

-

Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). For molecules with internal rotation, such as the methyl group in this compound, the analysis is more complex, and the observed splittings in the rotational lines are used to determine the barrier to internal rotation. Stark effect measurements, where an external electric field is applied, are used to determine the dipole moment components.[6]

Gas-Phase Infrared Spectroscopy:

Gas-phase infrared (IR) spectroscopy probes the vibrational modes of a molecule and can provide crucial information about the presence of specific functional groups and intramolecular interactions.

-

Sample Preparation: A small amount of liquid this compound is vaporized into a gas cell. The path length of the cell can be varied to optimize the absorption signal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used. It consists of a broadband IR source, an interferometer, a sample compartment, and a detector.

-

Data Analysis: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. The positions and shapes of the absorption bands provide information about the vibrational modes. For this compound, the observation of a red-shifted O-H stretching frequency is a hallmark of the intramolecular hydrogen bond.

Computational Protocols

Theoretical calculations are indispensable for interpreting experimental data and exploring the full potential energy surface of a molecule.

-

Ab Initio and Density Functional Theory (DFT) Calculations: A variety of quantum chemical methods have been employed to study this compound. These include Møller-Plesset perturbation theory (MP2) and DFT with various functionals, such as B3LYP.

-

Basis Sets: The choice of basis set is crucial for obtaining accurate results. Commonly used basis sets for conformational studies of molecules like this compound include Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ).

-

Geometry Optimization and Frequency Calculations: The first step in a computational study is to perform geometry optimizations to locate the stable conformers (local minima on the potential energy surface). Subsequent frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the vibrational spectra.

-

Potential Energy Surface Scans: To explore the conformational landscape more thoroughly, potential energy surface scans are performed by systematically changing specific dihedral angles and calculating the energy at each point. This allows for the identification of transition states connecting the different conformers and the determination of the energy barriers between them.

Visualizing the Conformational Landscape and Workflow

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the general workflow for the gas-phase analysis of this compound.

Caption: Conformational energy landscape of this compound.

Caption: Workflow for gas-phase conformational analysis.

Conclusion

The conformational analysis of this compound in the gas phase reveals a strong preference for a planar, intramolecularly hydrogen-bonded structure. This finding, robustly supported by a combination of high-resolution spectroscopic experiments and sophisticated theoretical calculations, provides fundamental insights into the non-covalent interactions that dictate molecular shape. The detailed experimental and computational protocols outlined in this guide serve as a valuable resource for researchers in the fields of physical chemistry, structural biology, and drug design, enabling further exploration of the conformational landscapes of more complex and biologically relevant molecules.

References

- 1. Vibrational analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assignment of the Fundamental Modes of this compound Using Gas-Phase Infrared, Far-Infrared, Raman, and ab Initio Methods: Band Strengths for Atmospheric Measurements. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assignment of the Fundamental Modes of this compound Using Gas-Phase Infrared, Far-Infrared, Raman, and ab Initio Methods: Band Strengths for Atmospheric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

Formation of Hydroxyacetone from Sugar Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetone (acetol), a naturally occurring alpha-hydroxyketone, is a significant product of sugar degradation. Its formation is observed during common chemical processes such as the Maillard reaction, caramelization, and pyrolysis of carbohydrates. As an important intermediate in both food chemistry and biomass conversion, understanding the mechanisms of its formation, the factors influencing its yield, and the analytical methods for its quantification is crucial. This technical guide provides a comprehensive overview of the formation of this compound from various sugars. It includes a detailed examination of the reaction pathways, a summary of quantitative data from key studies, and explicit experimental protocols for its synthesis and analysis. Visualizations of the core reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical transformations.

Introduction